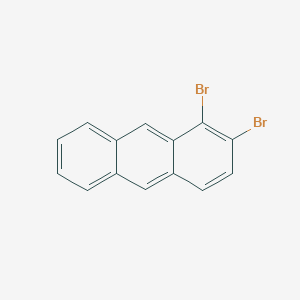

1,2-Dibromoanthracene

Description

Structure

3D Structure

Properties

CAS No. |

38193-30-5 |

|---|---|

Molecular Formula |

C14H8Br2 |

Molecular Weight |

336.02 g/mol |

IUPAC Name |

1,2-dibromoanthracene |

InChI |

InChI=1S/C14H8Br2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8H |

InChI Key |

MAOWXLISNQNMLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dibromoanthracene

Introduction

1,2-Dibromoanthracene is an aromatic hydrocarbon and a derivative of anthracene. Like other dibromoanthracenes, it is a subject of interest in organic synthesis and materials science due to the potential for further functionalization via its bromine substituents. This guide provides a summary of the available technical information for this compound, including its CAS number and key properties. Due to the limited specific experimental data for the 1,2-isomer, comparative data for the well-characterized 9,10-dibromoanthracene isomer is also presented to provide context for researchers.

Identifier

| Identifier | Value |

| CAS Number | 38193-30-5[1][2] |

Chemical and Physical Properties

| Property | This compound (Computed) | 9,10-Dibromoanthracene (Experimental) |

| Molecular Formula | C₁₄H₈Br₂[1] | C₁₄H₈Br₂[3] |

| Molecular Weight | 336.02 g/mol [1] | 336.02 g/mol [3] |

| Melting Point | Not available | 220-225 °C[4] |

| Boiling Point | Not available | 342.21 °C (estimated)[4] |

| Appearance | Not available | Yellow to yellow-green fluffy powder[4] |

| Solubility | Not available | Soluble in hot benzene and hot toluene; slightly soluble in alcohol, ether, and cold benzene; insoluble in water.[4][5] |

Synthesis and Experimental Protocols

Example Protocol: Synthesis of 9,10-Dibromoanthracene

Materials:

-

Anthracene (80-85% purity)

-

Carbon tetrachloride

-

Bromine

Procedure:

-

A suspension of 300 g of anthracene in 3 L of carbon tetrachloride is prepared in a 5-L flask equipped with a dropping funnel, stirrer, and reflux condenser.[6]

-

567 g of bromine is slowly added to the vigorously stirred suspension at room temperature.[6] The addition should take approximately 30 minutes.

-

During the addition, 9,10-dibromoanthracene will begin to separate from the solution.[6] Hydrogen bromide gas is evolved and should be appropriately trapped.

-

After the bromine addition is complete, the mixture is gently heated to a gentle boil for one hour with continuous stirring.[6]

-

The mixture is then allowed to cool for several hours without stirring.

-

The crude 9,10-dibromoanthracene is collected by filtration, washed with a small amount of cold carbon tetrachloride, and dried.[6]

-

Further purification can be achieved by extraction with carbon tetrachloride.[6]

Yield:

-

This process typically yields 400-420 g (83-88% of the theoretical quantity based on 85% pure anthracene).[6]

Applications in Research and Development

There is limited specific information on the applications of this compound in drug development. However, other dibromoanthracene isomers, such as 2,6-Dibromoanthracene, are recognized as valuable intermediates in the synthesis of advanced pharmaceutical intermediates and organic electronic materials.[7][8] The reactivity of the bromine atoms allows for the construction of complex molecular architectures, which is a key step in the development of new active pharmaceutical ingredients (APIs).[7]

Visualizations

General Synthesis Workflow for Dibromoanthracene

The following diagram illustrates a general workflow for the synthesis and purification of a dibromoanthracene, based on the protocol for the 9,10-isomer.

Caption: General workflow for the synthesis of dibromoanthracene.

References

- 1. This compound | C14H8Br2 | CID 21885638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibromoanthracene - Wikipedia [en.wikipedia.org]

- 3. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 4. Cas 523-27-3,9,10-Dibromoanthracene | lookchem [lookchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2-Dibromoanthracene

This guide provides a comprehensive overview of the physical and chemical properties of 1,2-dibromoanthracene, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for the 1,2-isomer, this document also includes comparative data for the well-characterized 9,10-dibromoanthracene isomer to provide a broader context for the dibromoanthracene family.

Chemical Identity and Physical Properties

This compound is a polycyclic aromatic hydrocarbon with two bromine atoms substituted on the anthracene core.[1][2] Its fundamental properties are summarized in the table below. For comparison, the properties of the more extensively studied 9,10-dibromoanthracene are also provided.

| Property | This compound | 9,10-Dibromoanthracene |

| Molecular Formula | C₁₄H₈Br₂[2] | C₁₄H₈Br₂[3] |

| Molecular Weight | 336.02 g/mol [2] | 336.02 g/mol [3][4] |

| CAS Number | 38193-30-5[2] | 523-27-3[3] |

| Melting Point | Data not available | 223-224 °C[4][5] |

| Boiling Point | Data not available | Data not available |

| Appearance | Data not available | Yellow to yellow-green fluffy powder |

| Solubility | Data not available | Soluble in hot benzene and hot toluene; slightly soluble in alcohol, ether, and cold benzene; insoluble in water. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be dependent on the substitution pattern of the bromine atoms. For comparison, the ¹H NMR spectrum of 9,10-dibromoanthracene shows two multiplets, one around δ 8.57 ppm and another around δ 7.62 ppm.[6]

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. For 9,10-dibromoanthracene, characteristic peaks are observed in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3050-3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (in the range of 1400-1600 cm⁻¹), and C-Br stretching vibrations (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a characteristic isotopic pattern for a compound containing two bromine atoms. Due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak (M⁺) will appear as a cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Chemical Properties and Reactivity

Dibromoanthracenes are known for their utility in organic synthesis, often serving as precursors for the formation of more complex polycyclic aromatic systems through cross-coupling reactions.[7] The bromine atoms can be substituted to introduce a variety of functional groups. The reactivity of the anthracene core itself includes susceptibility to oxidation and participation in cycloaddition reactions.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general method for the bromination of anthracene to produce 9,10-dibromoanthracene can be adapted. This procedure typically involves the reaction of anthracene with a brominating agent in a suitable solvent.

General Synthesis of 9,10-Dibromoanthracene

A common method for the synthesis of 9,10-dibromoanthracene involves the direct bromination of anthracene.[8][9]

Materials:

-

Anthracene

-

Bromine

-

Carbon tetrachloride (or a less toxic alternative like acetic acid)[10]

Procedure:

-

A suspension of anthracene in a suitable solvent (e.g., carbon tetrachloride) is prepared in a flask equipped with a dropping funnel, stirrer, and reflux condenser.[9]

-

A solution of bromine in the same solvent is added dropwise to the anthracene suspension with vigorous stirring.[9]

-

The reaction mixture is then gently warmed and refluxed for a period of time.[9]

-

After cooling, the crude 9,10-dibromoanthracene precipitates and is collected by filtration.[9]

-

The product is washed with a small amount of cold solvent and dried.[9]

-

Further purification can be achieved by recrystallization from a suitable solvent like toluene or by extraction.[9]

Note: This is a general procedure and may require optimization for the synthesis of this compound, potentially leading to a mixture of isomers that would necessitate separation.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

- 1. Dibromoanthracene - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H8Br2 | CID 21885638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9,10-ジブロモアントラセン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 9,10-Dibromoanthracene 98 523-27-3 [sigmaaldrich.com]

- 6. 9,10-Dibromoanthracene(523-27-3) 1H NMR [m.chemicalbook.com]

- 7. 9,10-Dibromoanthracene - Wikipedia [en.wikipedia.org]

- 8. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Molecular Structure and Isomerism of 1,2-Dibromoanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and isomerism of 1,2-dibromoanthracene, a member of the dibromoanthracene family of compounds. While this guide focuses on the 1,2-isomer, it also draws comparisons with other isomers, particularly the well-studied 9,10-dibromoanthracene, to provide a broader context. It is important to note that detailed experimental data for this compound is limited in publicly accessible literature.

Molecular Structure and Isomerism

Dibromoanthracene exists as several positional isomers, all sharing the molecular formula C₁₄H₈Br₂.[1] These isomers differ in the substitution pattern of the two bromine atoms on the anthracene core. The numbering of the anthracene skeleton dictates the nomenclature of these isomers.

Below is a diagram illustrating the numbering of the anthracene core and the structures of this compound and its common isomers.

This compound

The 1,2-isomer features bromine atoms on adjacent carbons of one of the outer benzene rings of the anthracene molecule. This substitution pattern results in a less symmetrical molecule compared to isomers like 9,10-dibromoanthracene.

Other Isomers

For comparative purposes, the structures of 9,10-dibromoanthracene and 2,3-dibromoanthracene are also presented. The 9,10-isomer, with bromine atoms on the central ring, is the most extensively studied and commercially available isomer.[2] The 2,3-isomer, like the 1,2-isomer, has substitutions on an outer ring.

Physicochemical Properties

Quantitative experimental data for this compound is scarce. The following table summarizes available computed data from PubChem and experimental data for other relevant isomers for comparison.

| Property | This compound (Computed) | 9,10-Dibromoanthracene (Experimental) | 2,3-Dibromoanthracene (Computed) |

| Molecular Formula | C₁₄H₈Br₂[3] | C₁₄H₈Br₂[2] | C₁₄H₈Br₂ |

| Molecular Weight | 336.02 g/mol [3] | 336.02 g/mol [2] | 336.02 g/mol |

| CAS Number | 38193-30-5[3] | 523-27-3[2] | 117820-97-0 |

| Melting Point | Not available | 223-224 °C[2] | Not available |

| Boiling Point | Not available | Not available | Not available |

| XLogP3 | 5.8[3] | 5.8 | 5.8 |

Experimental Data and Protocols

A significant challenge in the study of this compound is the lack of detailed published experimental data and protocols.

X-ray Crystallography

As of the date of this guide, no publicly available crystallographic data for pure this compound could be located. Therefore, experimental bond lengths and angles for this specific isomer are not available.

Spectroscopic Data

¹H NMR of 9,10-Dibromoanthracene (in CDCl₃):

-

δ ~8.56 ppm (m, 4H)

-

δ ~7.62 ppm (m, 4H)

¹³C NMR of 9,10-Dibromoanthracene: Due to the symmetry of the 9,10-isomer, its ¹³C NMR spectrum is relatively simple. The spectrum for the less symmetrical 1,2-isomer would be expected to be more complex, with more distinct signals for the carbon atoms.

Synthesis Protocols

Specific, high-yield synthesis protocols for this compound are not well-documented in standard chemical literature. The synthesis of specific dibromoanthracene isomers often involves multi-step procedures and can result in mixtures of isomers that are challenging to separate.

A general, hypothetical workflow for the synthesis of a lesser-studied dibromoanthracene isomer like this compound might involve the following logical steps, though this is not a validated protocol.

Note: The direct bromination of anthracene typically yields the 9,10-isomer as the major product due to the higher reactivity of the central ring.

Isomerism and its Implications

The position of the bromine atoms on the anthracene core significantly influences the molecule's physical, chemical, and electronic properties.

-

Symmetry: As mentioned, the 1,2-isomer is less symmetrical than the 9,10-isomer. This difference in symmetry can affect crystal packing, melting point, and spectroscopic properties.

-

Electronic Properties: The position of the electron-withdrawing bromine atoms influences the electron density distribution in the aromatic system, which in turn affects the molecule's absorption and emission spectra, as well as its reactivity in, for example, electrophilic substitution reactions.

-

Reactivity: The bromine atoms in different positions will have different reactivities. For instance, the bromine atoms in the 9 and 10 positions are known to be susceptible to nucleophilic substitution under certain conditions. The reactivity of the bromine atoms in the 1 and 2 positions may differ due to the different electronic environment of the outer ring.

Conclusion

This compound remains a less-explored isomer within the dibromoanthracene family. While its basic molecular structure is known, a significant gap exists in the experimental data concerning its precise molecular geometry, spectroscopic characteristics, and reliable synthesis. The information available for more common isomers, such as 9,10-dibromoanthracene, provides a valuable framework for predicting the properties and behavior of the 1,2-isomer. Further research is required to fully characterize this compound and unlock its potential for applications in materials science and drug development. Researchers interested in this molecule should consider pursuing its synthesis and detailed characterization to contribute valuable data to the scientific community.

References

Solubility of 1,2-Dibromoanthracene in Organic Solvents: A Technical Guide

Introduction

1,2-Dibromoanthracene is a polycyclic aromatic hydrocarbon (PAH) of interest in materials science and organic synthesis. Understanding its solubility in various organic solvents is crucial for its application in solution-phase reactions, purification, and formulation. This technical guide provides an overview of the known solubility characteristics of a representative dibromoanthracene isomer and details a comprehensive experimental protocol for determining the solubility of such sparingly soluble aromatic compounds.

Solubility Data

Due to the scarcity of quantitative data for this compound, the following table summarizes the available qualitative and limited quantitative solubility information for 9,10-Dibromoanthracene. This information can serve as a valuable starting point for solvent selection in studies involving dibromoanthracene isomers.

| Solvent | Temperature | Solubility | Citation |

| Benzene | Hot | Soluble | [1][2][3] |

| Benzene | Cold | Slightly Soluble | [1][2][3] |

| Toluene | Hot | Soluble | [1][2][3] |

| Toluene | Cold | - | |

| Xylenes | Standard Temperature and Pressure | ~ 29 mM | [4] |

| Chloroform | - | Soluble | [5] |

| Carbon Tetrachloride | - | Recrystallization possible | [6] |

| Alcohol | - | Slightly Soluble | [1][2][3] |

| Ether | - | Slightly Soluble | [1][2][3] |

| Water | - | Insoluble | [1][2][7] |

Experimental Protocol: Determination of Solubility via Shake-Flask Method and UV-Vis Spectroscopy

This section outlines a detailed methodology for the experimental determination of the solubility of a sparingly soluble aromatic compound like this compound. The shake-flask method is a widely accepted technique for achieving equilibrium, and UV-Vis spectroscopy provides a sensitive method for concentration measurement.[8][9][10]

Materials and Equipment

-

This compound (or other dibromoanthracene isomer)

-

Selected organic solvents (e.g., toluene, chloroform, acetone) of analytical grade

-

Volumetric flasks

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure

3.2.1. Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the selected solvent to prepare a stock solution of known concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of varying, known concentrations.

-

UV-Vis Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting linear plot is the calibration curve, which will be used to determine the concentration of unknown samples.

3.2.2. Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar. Agitate the mixtures at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

UV-Vis Analysis: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the experimental temperature.

Visualizations

The following diagrams illustrate the key workflows in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

References

- 1. 9,10-Dibromoanthracene | 523-27-3 [chemicalbook.com]

- 2. Cas 523-27-3,9,10-Dibromoanthracene | lookchem [lookchem.com]

- 3. 9,10-Dibromoanthracene [drugfuture.com]

- 4. reddit.com [reddit.com]

- 5. 9,10-Dibromoanthracene CAS#: 523-27-3 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 9,10-Dibromoanthracene CAS#: 523-27-3 [amp.chemicalbook.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. rjptonline.org [rjptonline.org]

Health and Safety Profile for 1,2-Dibromoanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 1,2-Dibromoanthracene. It is intended for informational purposes for a professional audience and should not be substituted for a comprehensive Safety Data Sheet (SDS) or professional safety consultation. Users should always consult the most current SDS from their supplier and adhere to all applicable safety regulations.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Like many halogenated aromatic compounds, it requires careful handling due to potential health and environmental hazards. This guide compiles available data on its properties, safety precautions, and handling procedures to support its safe use in a research and development setting. It is important to note that detailed toxicological data specifically for the 1,2-isomer is limited, and much of the safety guidance is extrapolated from data on other dibromoanthracene isomers and related compounds.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈Br₂ | [1][2] |

| Molecular Weight | 336.02 g/mol | [1] |

| CAS Number | 38193-30-5 | [1][2] |

| Appearance | Data not available; other isomers are typically yellow powder or crystals. | [3] |

| Solubility | Data not available; other isomers are soluble in solvents like chloroform and DMSO with heating. | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Hazard Identification and Classification

| Hazard Category | Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | P264, P270 |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280 |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | P280 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | P261, P271 |

| Hazardous to the Aquatic Environment (Long-term) | Category 1 (Very toxic to aquatic life with long lasting effects) | P273 |

Note: This classification is based on data for related dibromoanthracene isomers and should be used as a precautionary guideline.

Experimental Protocols: Safe Handling and Personal Protective Equipment

Given the potential hazards, stringent adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound, especially with the solid powder, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Safety Equipment: An accessible safety shower and eyewash station must be located in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles with side-shields are required.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat or other impervious clothing is necessary to prevent skin contact.

-

Respiratory Protection: For operations that may generate dust or aerosols, a suitable respirator should be used.

General Hygiene Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |

Spill and Disposal Procedures

Spill Response

-

Evacuate personnel from the spill area.

-

Wear appropriate PPE, including respiratory protection.

-

Prevent further leakage or spillage if it is safe to do so.

-

For solid spills, carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Avoid generating dust.

-

For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.

Waste Disposal

-

Dispose of contaminated waste in accordance with local, state, and federal regulations.

-

This material may be considered hazardous waste.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Stability: The product is expected to be stable under normal storage conditions.

Toxicological Information

| Toxicological Endpoint | Data |

| Acute Toxicity | No specific data available for the 1,2-isomer. Other isomers are classified as harmful if swallowed. |

| Carcinogenicity | There are no known carcinogenic chemicals in this product at levels greater than or equal to 0.1% according to IARC, ACGIH, NTP, or OSHA for some dibromoanthracene isomers.[4] However, as a PAH derivative, it should be handled with caution. |

| Mutagenicity | No data available. |

| Reproductive Toxicity | No data available. |

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a generalized workflow for the safe handling of a potentially hazardous chemical like this compound.

Caption: Safe handling workflow for hazardous chemicals.

References

An In-depth Technical Guide to the Electrophilic Substitution Patterns of Anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthracene, a polycyclic aromatic hydrocarbon, exhibits unique reactivity patterns in electrophilic substitution reactions, which are of significant interest in the synthesis of advanced materials and pharmaceutical compounds. This technical guide provides a comprehensive overview of the governing principles of electrophilic substitution on the anthracene nucleus. It details the regioselectivity of key reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation, supported by quantitative data and detailed experimental protocols. The underlying mechanistic pathways and the influence of substituents on the reaction outcomes are also elucidated.

Introduction

Anthracene is a tricyclic aromatic hydrocarbon consisting of three fused benzene rings. Its extended π-electron system makes it susceptible to electrophilic attack. However, the positions of substitution are not equivalent, leading to distinct regiochemical outcomes. Understanding these substitution patterns is crucial for the rational design and synthesis of functionalized anthracene derivatives for various applications, including organic electronics, fluorescent probes, and drug development. This guide aims to provide a detailed technical resource on the electrophilic substitution reactions of anthracene.

Theoretical Background: Regioselectivity in Anthracene

Electrophilic aromatic substitution in anthracene predominantly occurs at the 9- and 10-positions (the central ring).[1][2] This preference is attributed to the superior thermodynamic stability of the carbocation intermediate, known as the sigma (σ) complex or arenium ion, formed during the reaction.

Attack at the 9-position results in a σ-complex where two benzene rings remain intact, preserving a significant portion of the aromatic stabilization energy.[3] In contrast, attack at the 1- or 2-positions (terminal rings) leads to a naphthalene-like intermediate, which is less stable.[1] The resonance energy of two benzene rings (approximately 300 kJ/mol) is greater than that of a naphthalene system (approximately 255 kJ/mol).[1] Consequently, the activation energy for substitution at the 9-position is lower, making it the kinetically favored pathway.[3]

The electron density is also highest at the 9 and 10 positions, further promoting electrophilic attack at the central ring.[2]

Key Electrophilic Substitution Reactions of Anthracene

This section details the reaction conditions, product distributions, and mechanisms of the most common electrophilic substitution reactions of anthracene.

Nitration

The nitration of anthracene can be challenging to control due to the susceptibility of the anthracene core to oxidation.[4] Careful selection of reagents and reaction conditions is necessary to achieve selective nitration.

-

Products: The primary products are 9-nitroanthracene and 9,10-dinitroanthracene.[4][5]

-

Reaction Conditions: A common method involves the use of acetic anhydride at a controlled temperature of 15-20°C to prevent oxidation.[4] Another procedure utilizes concentrated nitric acid in glacial acetic acid at temperatures not exceeding 30°C.[6] The use of a nitrating mixture (HNO₃ + H₂SO₄) is generally avoided as it leads to oxidation.[5]

Table 1: Summary of Nitration Reactions of Anthracene

| Reagents | Solvent | Temperature | Major Product(s) | Reference(s) |

| Acetic Anhydride, Nitric Acid | Acetic Anhydride | 15-20°C | 9-Nitroanthracene, 9,10-Dinitroanthracene | [4] |

| Concentrated Nitric Acid | Glacial Acetic Acid | 20-25°C | 9-Nitroanthracene | [6] |

| Sodium Nitrate, Trifluoroacetic Acid/Acetic Anhydride | Ethyl Acetate | Ambient | 9-Nitroanthracene derivatives | [7] |

Halogenation

Halogenation of anthracene often proceeds through an addition-elimination mechanism. The initial attack of the halogen results in a 9,10-dihalo-9,10-dihydroanthracene intermediate, which subsequently eliminates a molecule of hydrogen halide (HX) to yield the substituted product.[1][4]

-

Chlorination: Reaction with chlorine in carbon tetrachloride at room temperature gives 9,10-dichloro-9,10-dihydroanthracene.[4] Upon heating, this intermediate undergoes 1,4-elimination of HCl to form 9-chloroanthracene.[4] Direct chlorination at 100°C also yields 9-chloroanthracene.[4]

-

Bromination: Similar to chlorination, bromination can yield 9-bromoanthracene. The reaction of 9-bromoanthracene with N-chlorosuccinimide (NCS) can lead to a mixture of 9,10-dichloroanthracene and 9-bromo-10-chloroanthracene, with the former being the major product (65:35 ratio).[8][9]

Table 2: Summary of Halogenation Reactions of Anthracene

| Reagents | Solvent | Temperature | Major Product(s) | Reference(s) |

| Chlorine (Cl₂) | Carbon Tetrachloride | Room Temperature | 9,10-Dichloro-9,10-dihydroanthracene, 9-Chloroanthracene (upon heating) | [4] |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Not specified | 9-Bromoanthracene, 9,10-Dibromoanthracene | [9] |

| N-Chlorosuccinimide (NCS) on 9-bromoanthracene | Carbon Tetrachloride | Not specified | 9,10-Dichloroanthracene, 9-Bromo-10-chloroanthracene (65:35) | [8][9] |

Sulfonation

The sulfonation of anthracene is highly sensitive to reaction temperature, leading to different isomeric products.[4]

-

Low Temperature: At lower temperatures, the kinetically controlled product, anthracene-1-sulfonic acid, is the major product.[4]

-

High Temperature: At higher temperatures, the thermodynamically more stable product, anthracene-2-sulfonic acid, is favored.[4]

-

Alternative Reagents: Sulfonation with a sulfur trioxide-dioxane complex in dioxane at 40°C yields a mixture of anthracene-1-sulfonic acid (21 ± 3%), anthracene-2-sulfonic acid (6 ± 2%), and anthracene-9-sulfonic acid (73 ± 5%).[10]

Table 3: Summary of Sulfonation Reactions of Anthracene

| Reagents | Solvent | Temperature | Major Product(s) | Reference(s) |

| Concentrated Sulfuric Acid | - | Low Temperature | Anthracene-1-sulfonic acid | [4] |

| Concentrated Sulfuric Acid | - | High Temperature | Anthracene-2-sulfonic acid | [4] |

| Sulfur Trioxide-Dioxane Complex | Dioxane | 40°C | Anthracene-9-sulfonic acid (major), -1- and -2- isomers (minor) | [10] |

| Chlorosulphuric Acid | Chloroform, Dioxan | Not specified | Mixture of 1-, 2-, and 9-sulfonic acids | [11][12] |

Friedel-Crafts Acylation

The regioselectivity of Friedel-Crafts acylation of anthracene is strongly influenced by the choice of solvent.[4]

-

Non-polar Solvents: In solvents like benzene or ethylene dichloride, the reaction with acetyl chloride in the presence of aluminum chloride yields 9-acetylanthracene as the main product.[4]

-

Polar Solvents: In a polar solvent such as nitrobenzene, the major products are 1-acetylanthracene and 2-acetylanthracene.[4][13][14] This change in regioselectivity is attributed to the formation of a bulky complex between nitrobenzene, aluminum chloride, and the acyl chloride, which sterically hinders attack at the 9-position.[1]

Table 4: Summary of Friedel-Crafts Acylation of Anthracene

| Reagents | Solvent | Major Product(s) | Reference(s) |

| Acetyl Chloride, Aluminum Chloride | Benzene | 9-Acetylanthracene | [4] |

| Acetyl Chloride, Aluminum Chloride | Ethylene Dichloride | 9-Acetylanthracene, 1-Acetylanthracene | [4][13] |

| Acetyl Chloride, Aluminum Chloride | Nitrobenzene | 1-Acetylanthracene, 2-Acetylanthracene | [4][13][14] |

Influence of Substituents

The presence of substituents on the anthracene ring can significantly alter the regioselectivity of subsequent electrophilic substitution reactions. Electron-donating groups, particularly on the terminal rings, can activate these rings towards electrophilic attack, leading to substitution at positions other than 9 and 10.[15][16][17] This provides a synthetic strategy to functionalize the terminal rings of anthracene.[15]

Experimental Protocols

Synthesis of 9-Nitroanthracene[6]

-

Suspend 20 g (0.112 mole) of finely powdered anthracene in 80 ml of glacial acetic acid in a 500-ml three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a mechanical stirrer.

-

Immerse the flask in a water bath maintained at 20–25°C.

-

Slowly add 8 ml (0.126 mole) of concentrated nitric acid (70%) from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C. This addition should take approximately 15–20 minutes.

-

After the addition is complete, continue stirring for about 30 minutes until a clear solution is obtained, and then stir for an additional 30 minutes.

-

Filter the solution to remove any unreacted anthracene.

-

Slowly add a mixture of 50 ml of concentrated hydrochloric acid and 50 ml of glacial acetic acid to the filtrate with vigorous stirring to precipitate 9-nitro-10-chloro-9,10-dihydroanthracene.

-

Collect the precipitate by suction filtration, wash with two 25-ml portions of glacial acetic acid, and then with water until the washings are neutral.

-

Triturate the product with 60 ml of warm (60–70°C) 10% sodium hydroxide solution.

-

Collect the crude 9-nitroanthracene by suction filtration and wash with four 40-ml portions of 10% sodium hydroxide solution.

-

Finally, wash the product thoroughly with warm water until the washings are neutral.

-

Air-dry the crude 9-nitroanthracene and recrystallize from glacial acetic acid to yield 15–17 g (60–68%) of bright orange-yellow needles with a melting point of 145–146°C.

Synthesis of 9-Chloroanthracene[4]

-

Dissolve anthracene in carbon tetrachloride in a round-bottomed flask.

-

Bubble chlorine gas through the solution at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion of the addition reaction (formation of 9,10-dichloro-9,10-dihydroanthracene), gently heat the reaction mixture to reflux.

-

The elimination of HCl will occur, leading to the formation of 9-chloroanthracene.

-

After the evolution of HCl ceases, cool the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain 9-chloroanthracene.

Visualizations

Caption: General mechanism of electrophilic aromatic substitution on anthracene.

Caption: Energy profile for electrophilic attack on anthracene.

Conclusion

The electrophilic substitution of anthracene is a regioselective process, predominantly favoring substitution at the 9- and 10-positions due to the enhanced stability of the resulting σ-complex. However, reaction conditions such as temperature and solvent, as well as the nature of the electrophile and the presence of substituents, can significantly influence the product distribution. This guide provides a foundational understanding of these patterns, offering valuable insights for the synthetic chemist aiming to functionalize the anthracene core for diverse scientific and technological applications.

References

- 1. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 2. quora.com [quora.com]

- 3. organic chemistry - Electrophilic Aromatic Substitution in Anthracene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Reactions of Anthracene [maxbrainchemistry.com]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogenations of anthracenes and Dibenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents | Semantic Scholar [semanticscholar.org]

- 12. Studies on the sulphonation of anthracene. Part 1. Sulphonation in neutral or basic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Photophysical Characteristics of Dibromoanthracene

A Note on the Target Molecule:

Initial literature searches for the photophysical characteristics of 1,2-Dibromoanthracene revealed a significant lack of available quantitative data. This specific isomer is not well-characterized in scientific literature concerning its photophysical properties. In contrast, the isomer 9,10-Dibromoanthracene is extensively studied and serves as a foundational building block in the development of organic electronics and photophysical research.

Therefore, to provide a comprehensive and data-rich technical guide as requested, this document will focus on the well-documented photophysical characteristics of 9,10-Dibromoanthracene . This isomer offers a wealth of experimental data and established protocols, making it a valuable and representative subject for researchers, scientists, and drug development professionals interested in the photophysics of dibrominated anthracenes.

Core Photophysical Characteristics of 9,10-Dibromoanthracene

9,10-Dibromoanthracene (9,10-DBA) is a yellow crystalline solid known for its blue electroluminescence.[1] Its photophysical properties are dictated by the anthracene core, with the bromine substituents influencing excited state dynamics, particularly through the heavy-atom effect which can enhance intersystem crossing.

Data Presentation

The following table summarizes the key quantitative photophysical data for 9,10-Dibromoanthracene in various solvents.

| Parameter | Value | Solvent | Reference |

| Absorption Maxima (λ_abs) | 360 nm, 379 nm, 403 nm | Dimethylformamide (DMF) | [2] |

| ~380 nm, ~400 nm | Carbon Disulfide | [1] | |

| Molar Extinction Coefficient (ε) | Not explicitly stated for all peaks. The NIST database shows log(ε) values of approximately 4.0 at the main absorption peaks. | Cyclohexane | [3] |

| Emission Maxima (λ_em) | ~410 nm, ~430 nm | 3-Methylpentane | [4] |

| Fluorescence Quantum Yield (Φ_f) | The fluorescence quantum yield is sensitive to the solvent and temperature. While a definitive value in a standard solvent at room temperature is not consistently reported across the literature, it is known to be lower than that of unsubstituted anthracene due to the heavy-atom effect of bromine, which promotes intersystem crossing. For context, the fluorescence quantum yield of anthracene is approximately 0.27-0.36.[5] | - | |

| Fluorescence Lifetime (τ_f) | 1.6 x 10⁻¹⁰ s (0.16 ns) | 3-Methylpentane at 296 K | [4] |

| Phosphorescence | Generally considered non-phosphorescent in fluid solution at room temperature. Phosphorescence is observed at low temperatures (e.g., 77 K) in a rigid matrix.[1][6] | Low-temperature rigid glass (e.g., EPA) | [1] |

| Phosphorescence Lifetime (τ_p) | Not readily observed at room temperature in solution. At 77 K in a rigid glass, the lifetime is on the order of seconds. For example, a derivative, 2,7-dibromophenanthrene, has a phosphorescence lifetime of over 3 seconds at 77 K.[6] | Low-temperature rigid glass | [6] |

Mandatory Visualizations

Jablonski Diagram for 9,10-Dibromoanthracene

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthracene, 9,10-dibromo- [webbook.nist.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

The Versatility of Functionalized Anthracene Derivatives: A Technical Guide to Their Applications

For Researchers, Scientists, and Drug Development Professionals

The unique photophysical and electronic properties of anthracene, a tricyclic aromatic hydrocarbon, have positioned its functionalized derivatives at the forefront of materials science, diagnostics, and therapeutics. The ability to tailor the anthracene core with a diverse array of functional groups allows for the fine-tuning of its characteristics, leading to a wide range of applications. This technical guide provides an in-depth exploration of the core applications of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

Organic Light-Emitting Diodes (OLEDs)

Functionalized anthracene derivatives are pivotal in the advancement of OLED technology, serving as highly efficient blue light emitters, hosts for phosphorescent emitters, and charge-transporting materials. Their rigid structure and high fluorescence quantum yields contribute to the brightness, stability, and color purity of OLED displays.

Data Presentation: Performance of Anthracene Derivatives in OLEDs

| Derivative Name/Structure | Role in OLED | Maximum External Quantum Efficiency (EQE_max) (%) | Commission Internationale de l'Eclairage (CIE) Coordinates (x, y) | Emission Color | Reference |

| 9,10-di(pyren-1-yl)anthracene (PyAnPy) | Emitter | 4.78 | (0.16, 0.10) | Deep-Blue | [1] |

| 1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene (PyTAnPy) | Emitter | 5.48 | (0.15, 0.06) | Deep-Blue | [1] |

| 9,10-di-(2-naphthyl)anthracene (ADN) based device | Emitting Layer | 3.5 cd/A (Luminous Efficiency) | Not Specified | Blue | [2] |

Experimental Protocols

This protocol outlines the general steps for fabricating a small molecule OLED using thermal evaporation.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Organic materials: Hole transport layer (HTL) material (e.g., NPB), anthracene-based emitting layer (EML) material, electron transport layer (ETL) material (e.g., Alq3)

-

Metal for cathode (e.g., LiF/Al)

-

Organic solvents for cleaning (e.g., acetone, isopropanol)

-

Deionized water

Equipment:

-

Substrate cleaning bath (ultrasonic bath)

-

Spin coater

-

Thermal evaporation system with a high-vacuum chamber (<10⁻⁶ Torr)

-

Quartz crystal microbalance for thickness monitoring

-

Source-measure unit for device characterization

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates by sequentially sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas and then bake at 120°C for 15 minutes to remove any residual moisture.

-

Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and enhance hole injection.

-

-

Deposition of Organic Layers:

-

Transfer the cleaned substrates to the thermal evaporation chamber.

-

Deposit the HTL material onto the ITO surface. The deposition rate and thickness should be monitored using the quartz crystal microbalance (e.g., NPB at 1-2 Å/s to a thickness of 40 nm).

-

Deposit the anthracene-based EML material on top of the HTL (e.g., ADN at 1-2 Å/s to a thickness of 30 nm).

-

Deposit the ETL material onto the EML (e.g., Alq3 at 1-2 Å/s to a thickness of 20 nm).

-

-

Cathode Deposition:

-

Without breaking the vacuum, deposit a thin layer of LiF (at 0.1-0.2 Å/s to a thickness of 1 nm) followed by a thicker layer of Al (at 2-5 Å/s to a thickness of 100 nm) to form the cathode.

-

-

Encapsulation:

-

Transfer the fabricated device to a nitrogen-filled glovebox.

-

Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from atmospheric moisture and oxygen.

-

-

Characterization:

-

Measure the current density-voltage-luminance (J-V-L) characteristics of the device using a source-measure unit and a photometer.

-

Measure the electroluminescence (EL) spectrum using a spectrometer.

-

Calculate the external quantum efficiency (EQE), luminous efficiency, and power efficiency from the measured data.

-

Visualization: OLED Fabrication Workflow

Caption: Workflow for the fabrication and characterization of an OLED device.

Fluorescent Probes and Sensors

The inherent fluorescence of the anthracene scaffold makes its derivatives excellent candidates for the development of fluorescent probes and sensors for detecting metal ions, anions, and biologically relevant molecules. Functionalization of the anthracene core with specific recognition moieties allows for high selectivity and sensitivity, often with a "turn-on" or "turn-off" fluorescence response upon analyte binding.

Data Presentation: Performance of Anthracene-Based Fluorescent Sensors

| Derivative Name/Structure | Analyte | Detection Limit | Fluorescence Response | Solvent System | Reference |

| Anthracene-thiophene Schiff base (ANT-Th) | Cr³⁺ | 0.4 µM | Turn-on | Aqueous media | [3] |

| Anthracene-based thioacetals | Hg²⁺ | Down to 4.8 x 10⁻⁸ M | Turn-on/Turn-off | THF/PBS | [4][5] |

| Anthracene-based adenine derivatives | Cu²⁺ | Not specified | Turn-off (Quenching) | CH₃CN/DMSO | [6] |

| 9-anthracenecarboxaldehyde derivatives | HS⁻ | Not specified | Not specified | Not specified |

Experimental Protocols

This protocol describes the synthesis of an anthracene-thiophene Schiff base probe for the detection of Cr³⁺ ions.[3]

Materials:

-

2-aminoanthracene

-

2-thiophenecarboxaldehyde

-

Ethanol

-

Acetic acid (catalytic amount)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring hotplate

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-aminoanthracene (1.0 eq) and 2-thiophenecarboxaldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount (2-3 drops) of acetic acid to the mixture.

-

Reflux the reaction mixture for 6 hours under a nitrogen atmosphere.

-

After cooling to room temperature, collect the precipitated solid by filtration.

-

Recrystallize the crude product from an ethanol/dichloromethane mixture to obtain the pure anthracene-thiophene Schiff base probe.

Materials:

-

Stock solution of the anthracene-based fluorescent probe (e.g., 1 mM in an appropriate solvent like CH₃CN).

-

Stock solutions of various metal ion salts (e.g., 20 mM in deionized water).

-

Buffer solution (if pH control is required).

Equipment:

-

Fluorometer

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Prepare a dilute solution of the fluorescent probe in the desired solvent system within a quartz cuvette.

-

Record the initial fluorescence spectrum of the probe solution.

-

Incrementally add small aliquots of the metal ion stock solution to the cuvette containing the probe.

-

After each addition, gently mix the solution and record the fluorescence spectrum.

-

Monitor the changes in fluorescence intensity at the emission maximum.

-

To test for selectivity, repeat the experiment with a range of different metal ions.

-

For competition experiments, add the target metal ion to a solution of the probe that has been pre-mixed with other potentially interfering ions.

Visualization: Workflow for Fluorescent Chemosensor

Caption: General workflow for the development and application of a fluorescent chemosensor.

Anticancer Agents

Anthracene derivatives, particularly anthraquinones, have a long history in cancer chemotherapy. Their planar structure allows them to intercalate with DNA, disrupting replication and transcription. More recently, functionalized anthracenes have been developed for photodynamic therapy (PDT) and as ligands for G-quadruplex DNA, offering more targeted approaches to cancer treatment.

Data Presentation: Anticancer Activity of Anthracene Derivatives

| Derivative/Compound | Cancer Cell Line(s) | IC₅₀ Value | Mechanism of Action | Reference |

| Anthrafuran | P388 leukemia, Ca755 mammary adenocarcinoma, LLC lung carcinoma, T47D human breast cancer | T/Cmax = 219% for P388 (in vivo) | Topoisomerase I/II and Aurora B kinase inhibition, oxidative stress | [2][7] |

| Bis(imino)anthracene derivatives | HeLa | Varies with derivative | G-quadruplex binding | [1] |

| Anthracenedione derivative (Compound 6) | KB and KBv200 | 3.17 µM (KB), 3.21 µM (KBv200) | Induction of apoptosis via mitochondrial dysfunction | [8] |

| Triple-anthracene photosensitizer | Orthotopic pancreatic tumors | Effective tumor elimination (in vivo) | Prolonged ROS generation for enhanced PDT | [9][10] |

Experimental Protocols

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture

-

Complete culture medium

-

Anthracene derivative to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Equipment:

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of the anthracene derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with the anthracene derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

Equipment:

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in cells by treating them with the anthracene derivative for the desired time. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Visualization: Signaling Pathways Targeted by Anthracene Derivatives in Cancer

Several signaling pathways are implicated in the anticancer effects of anthracene derivatives. These include the NF-κB, Wnt, and STAT3 pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[11][12]

Caption: Inhibition of key cancer signaling pathways by anthracene derivatives.

Organic Field-Effect Transistors (OFETs)

The planar structure and appropriate energy levels of anthracene derivatives make them suitable as active materials in organic field-effect transistors (OFETs). Their strong intermolecular interactions facilitate efficient charge transport.

Data Presentation: Charge Transport Properties of Anthracene-Based OFETs

| Derivative Name/Structure | Deposition Method | Charge Carrier Mobility (µ) (cm²/Vs) | On/Off Ratio | Reference |

| Anthracene single crystal | Not specified | ~1 | >10⁵ | [13] |

| Poly(3-hexylthiophene) (P3HT) with anthracene derivative | Not specified | Varies with concentration | Not specified | [14] |

Experimental Protocols

Materials:

-

Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

-

Photoresist and developer

-

Gold (for source/drain electrodes)

-

Anthracene derivative solution

Equipment:

-

Photolithography equipment

-

Metal evaporator

-

Spin coater or thermal evaporator for organic semiconductor deposition

-

Probe station with a semiconductor parameter analyzer

Procedure:

-

Substrate Preparation: Start with a clean Si/SiO₂ wafer.

-

Electrode Patterning: Use photolithography to pattern the source and drain electrodes.

-

Electrode Deposition: Deposit a thin adhesion layer (e.g., Cr or Ti) followed by Au using thermal evaporation or e-beam evaporation.

-

Lift-off: Remove the photoresist to leave the patterned Au electrodes.

-

Semiconductor Deposition: Deposit the anthracene derivative onto the substrate via spin coating from a solution or thermal evaporation in a vacuum chamber.

-

Annealing: Anneal the device to improve the morphology of the organic semiconductor film.

-

Characterization:

-

Place the device on the probe station.

-

Measure the output characteristics (drain current vs. drain voltage at different gate voltages).

-

Measure the transfer characteristics (drain current vs. gate voltage at a constant drain voltage).

-

Calculate the charge carrier mobility from the transfer characteristics in the saturation regime.

-

Visualization: OFET Measurement Logic

Caption: Logical flow for characterizing the performance of an OFET.

Organic Supercapacitors

Functionalized anthracenes are emerging as promising materials for the electrodes of organic supercapacitors. Their redox activity can be tuned by the introduction of electron-donating or electron-accepting groups, and their ability to form stable, high-surface-area structures is advantageous for charge storage.

Data Presentation: Performance of Anthracene-Based Supercapacitors

| Derivative/Electrode Composition | Electrolyte | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Reference |

| tert-butyl-ethylene-ketone-anthracene/PANI | Ionic liquid | 688 at 1 A/g | 30 | 620 | [15] |

Experimental Protocols

Materials:

-

Anthracene derivative/polyaniline (PANI) composite (cathode)

-

Activated carbon (AC) (anode)

-

Current collectors (e.g., carbon cloth)

-

Separator (e.g., filter paper)

-

Electrolyte (e.g., ionic liquid)

-

Coin cell components (casings, spacers, springs)

Equipment:

-

Slurry mixer

-

Doctor blade or coating machine

-

Vacuum oven

-

Coin cell crimper

-

Electrochemical workstation (for cyclic voltammetry, galvanostatic charge-discharge, and electrochemical impedance spectroscopy)

Procedure:

-

Electrode Preparation:

-

Prepare a slurry of the anthracene derivative/PANI composite, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP).

-

Coat the slurry onto a current collector and dry in a vacuum oven.

-

Prepare the anode similarly using activated carbon.

-

-

Cell Assembly:

-

In a glovebox, assemble the coin cell in the order: cathode, separator soaked in electrolyte, anode.

-

Crimp the coin cell to ensure good contact and sealing.

-

-

Electrochemical Testing:

-

Perform cyclic voltammetry (CV) to determine the operating voltage window and qualitative capacitive behavior.

-

Conduct galvanostatic charge-discharge (GCD) tests at various current densities to calculate the specific capacitance, energy density, and power density.

-

Use electrochemical impedance spectroscopy (EIS) to evaluate the internal resistance of the device.

-

Visualization: Supercapacitor Testing Workflow

Caption: Workflow for the electrochemical testing of an asymmetric supercapacitor.

References

- 1. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. pure.tue.nl [pure.tue.nl]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 13. pubs.aip.org [pubs.aip.org]

- 14. On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Synthesis of 1,2-Dibromoanthracene from Anthracene: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct bromination of anthracene invariably yields the 9,10-disubstituted product due to the high reactivity of the C9 and C10 positions. Therefore, the synthesis of 1,2-dibromoanthracene necessitates a multi-step approach. This application note details a robust protocol for the synthesis of this compound, proceeding through the formation of a key aminobromoanthracene intermediate followed by a Sandmeyer reaction. This method provides a reliable route to this less common isomer, which can serve as a valuable building block in the development of novel organic materials and pharmaceutical compounds.

Introduction

Anthracene and its derivatives are a cornerstone in the field of organic electronics, materials science, and medicinal chemistry. The specific substitution pattern on the anthracene core profoundly influences the molecule's photophysical and electronic properties, as well as its biological activity. While 9,10-dibromoanthracene is readily accessible and widely studied, other isomers, such as this compound, are more challenging to synthesize and consequently less explored. The development of a clear and reproducible synthetic route to this compound is therefore of significant interest to researchers seeking to expand the structural diversity of anthracene-based compounds for various applications. This protocol outlines a feasible synthetic pathway to obtain this compound.

Overall Synthesis Pathway

The synthesis of this compound from anthracene is proposed via a three-step process, as direct bromination is not regioselective for the 1 and 2 positions. The general strategy involves the initial synthesis of a monobrominated anthracene, followed by nitration and subsequent reduction to an aminobromoanthracene. This intermediate then undergoes a Sandmeyer reaction to introduce the second bromine atom at the desired position.

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 1-Bromoanthracene

A detailed procedure for the monobromination of anthracene is required here. Due to the lack of a specific protocol found for 1-bromoanthracene, a general approach for monobromination of arenes would be adapted, likely using a mild brominating agent like N-bromosuccinimide (NBS) and a radical initiator in a suitable solvent like carbon tetrachloride. Careful control of stoichiometry (1:1 molar ratio of anthracene to NBS) is crucial to minimize the formation of di- and polybrominated products.

Step 2: Synthesis of 2-Amino-1-bromoanthracene

This step involves a two-part process: nitration followed by reduction.

-

Nitration: 1-Bromoanthracene is carefully nitrated using a mixture of nitric acid and sulfuric acid at a low temperature to introduce a nitro group. The regioselectivity of this reaction is critical and needs to be controlled to favor the formation of 1-bromo-2-nitroanthracene.

-

Reduction: The nitro group of 1-bromo-2-nitroanthracene is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 3: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a halide.[1][2][3]

-

Diazotization: 2-Amino-1-bromoanthracene is dissolved in an acidic solution (e.g., aqueous hydrobromic acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the corresponding diazonium salt.[4] The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.[4]

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in hydrobromic acid.[1] The mixture is warmed to facilitate the replacement of the diazonium group with a bromine atom, leading to the formation of this compound. Nitrogen gas is evolved during this step.[4]

Work-up and Purification

The reaction mixture is typically extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or a hexane/dichloromethane mixture) to obtain pure this compound.

Data Presentation

Table 1: Summary of Key Experimental Parameters and Expected Data

| Parameter | Step 1: Bromination | Step 2a: Nitration | Step 2b: Reduction | Step 3: Sandmeyer Reaction | Final Product |

| Starting Material | Anthracene | 1-Bromoanthracene | 1-Bromo-2-nitroanthracene | 2-Amino-1-bromoanthracene | This compound |

| Key Reagents | NBS, AIBN (cat.) | HNO₃, H₂SO₄ | SnCl₂, HCl | NaNO₂, HBr, CuBr | - |

| Solvent | CCl₄ | Acetic Acid | Ethanol | Water, HBr | - |

| Reaction Temperature | Reflux | 0-10 °C | Reflux | 0-5 °C then ~50 °C | - |

| Expected Yield | Moderate to Good | Moderate | Good to High | Moderate | - |

| Purification Method | Column Chromatography | Recrystallization | Extraction, Recrystallization | Column Chromatography, Recrystallization | - |

| Melting Point (°C) | - | - | - | - | To be determined |

| ¹H NMR (ppm) | - | - | - | - | Aromatic region multiplets |

| ¹³C NMR (ppm) | - | - | - | - | Multiple aromatic signals |

| Mass Spec (m/z) | - | - | - | - | [M]+, [M+2]+, [M+4]+ isotopic pattern for Br₂ |

Experimental Workflow

Figure 2. Detailed experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized by standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the substitution pattern. The ¹H NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and the characteristic isotopic pattern for a molecule containing two bromine atoms ([M]+, [M+2]+, and [M+4]+ in a ratio of approximately 1:2:1).

-

Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

Safety Precautions

-

Anthracene and its derivatives are polycyclic aromatic hydrocarbons and should be handled with care as they may be carcinogenic.

-

Bromine and strong acids (sulfuric acid, nitric acid, hydrobromic acid) are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

-

The Sandmeyer reaction involves the formation of an unstable diazonium salt and the evolution of nitrogen gas. The reaction should be carried out with appropriate shielding and pressure equalization.

Conclusion

The synthesis of this compound from anthracene is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The outlined protocol, involving monobromination, nitration, reduction, and a final Sandmeyer reaction, provides a logical and feasible pathway for obtaining this valuable research compound. Successful synthesis and characterization of this compound will enable further exploration of its properties and potential applications in various scientific and technological fields.

References

Application Notes and Protocols for the Regioselective Synthesis of 1,2-Dibromoanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct regioselective bromination of anthracene to afford the 1,2-isomer is a significant challenge in synthetic chemistry due to the inherent electronic properties of the anthracene nucleus, which favor electrophilic attack at the C9 and C10 positions. This document outlines a robust, multi-step synthetic protocol to achieve the title compound, 1,2-dibromoanthracene, with high purity. The strategy involves the initial synthesis of 1,2-dibromoanthraquinone from anthraquinone, followed by a reduction step to yield the desired this compound. This method circumvents the regioselectivity issues associated with direct bromination of anthracene and provides a reliable pathway to this specific isomer.

Introduction

Anthracene and its derivatives are a critical class of polycyclic aromatic hydrocarbons (PAHs) utilized in the development of organic electronic materials, fluorescent probes, and pharmaceutical agents. The precise functionalization of the anthracene core is paramount to tuning its physicochemical and biological properties. While the synthesis of 9,10-disubstituted anthracenes is well-established, access to other regioisomers, such as the 1,2-disubstituted pattern, remains a synthetic hurdle. Direct electrophilic bromination of anthracene invariably leads to the thermodynamically and kinetically favored 9,10-dibromoanthracene. Therefore, an indirect, multi-step approach is necessary to achieve the desired 1,2-regiochemistry.

The protocol detailed herein employs a well-established strategy of utilizing an anthraquinone scaffold to direct the regioselectivity of functionalization. By protecting the highly reactive 9 and 10 positions as carbonyls, electrophilic substitution on the outer rings can be achieved with greater control. This application note provides detailed experimental procedures for the synthesis of the key intermediate, 1,2-dibromoanthraquinone, and its subsequent reduction to the final product, this compound.

Signaling Pathways and Logical Relationships

The synthetic strategy can be visualized as a two-step process, starting from the commercially available anthraquinone. The first step involves the directed bromination to introduce two bromine atoms onto the 1 and 2 positions of the anthraquinone core. The second step is the reduction of the carbonyl groups at the 9 and 10 positions to restore the aromatic anthracene system.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 1,2-Dibromoanthraquinone

This procedure is adapted from historical synthetic methods for producing alizarin, which involve the formation of 1,2-dibromoanthraquinone as an intermediate.

Materials:

-

Anthraquinone

-

Bromine

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Sealed reaction vessel (autoclave or high-pressure reactor)

-

Standard laboratory glassware

-

Heating and stirring apparatus

Procedure:

-

Reaction Setup: In a sealed reaction vessel, place anthraquinone.

-

Bromination: Carefully add bromine to the reaction vessel. The molar ratio of anthraquinone to bromine should be approximately 1:2.2.

-

Reaction Conditions: Seal the vessel and heat to 100 °C. Maintain this temperature with constant stirring for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Work-up: After cooling the reaction mixture to room temperature, cautiously vent any excess pressure. The crude product, 1,2-dibromoanthraquinone, can be isolated by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or toluene.

Table 1: Summary of Reaction Parameters for the Synthesis of 1,2-Dibromoanthraquinone

| Parameter | Value |

| Starting Material | Anthraquinone |

| Reagent | Bromine |

| Molar Ratio (Anthraquinone:Bromine) | ~ 1:2.2 |

| Temperature | 100 °C |

| Reaction Time | Several hours |

| Product | 1,2-Dibromoanthraquinone |

Part 2: Reduction of 1,2-Dibromoanthraquinone to this compound

This procedure outlines the reduction of the anthraquinone core to the corresponding anthracene.

Materials:

-

1,2-Dibromoanthraquinone

-

Sodium borohydride (NaBH₄) or Zinc dust

-

Suitable solvent (e.g., ethanol, acetic acid)

-

Standard laboratory glassware

-

Reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve or suspend 1,2-dibromoanthraquinone in a suitable solvent.

-

Addition of Reducing Agent: Gradually add the reducing agent (e.g., sodium borohydride in ethanol, or zinc dust in acetic acid) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC or HPLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is quenched with water. If zinc was used, the excess zinc is removed by filtration. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Table 2: Summary of Reaction Parameters for the Reduction of 1,2-Dibromoanthraquinone

| Parameter | Method A | Method B |

| Starting Material | 1,2-Dibromoanthraquinone | 1,2-Dibromoanthraquinone |

| Reducing Agent | Sodium borohydride | Zinc dust |

| Solvent | Ethanol | Acetic Acid |

| Temperature | Reflux | Reflux |

| Reaction Time | Several hours | Several hours |

| Product | This compound | This compound |

Data Presentation

The following table summarizes the expected yields for the multi-step synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Table 3: Expected Yields for the Synthesis of this compound

| Step | Product | Theoretical Yield (%) |

| 1 | 1,2-Dibromoanthraquinone | 70-80 |

| 2 | This compound | 60-70 |

| Overall | This compound | 42-56 |

Mandatory Visualization

The logical relationship between the starting material, intermediate, and final product is depicted in the following diagram.

Caption: Key steps in the synthesis of this compound.

Conclusion